Cas no 439109-06-5 (N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide)

N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide structure
439109-06-5 structure
Product Name:N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS No:439109-06-5
MF:C16H10F3NOS
MW:321.316913127899
CID:5747908
PubChem ID:1477958
Update Time:2023-11-11

N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 439109-06-5
    • SCHEMBL15698904
    • AKOS005093527
    • N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
    • 4T-1513
    • N-phenyl-5-trifluoromethylbenzo[b]thiophene-2-carboxamide
    • N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
    • Inchi: 1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21)
    • InChI Key: OWPMZYQRSIIEGD-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2C=CC=CC=2)=O)=CC2C=C(C(F)(F)F)C=CC1=2

Computed Properties

  • Exact Mass: 321.04351960g/mol
  • Monoisotopic Mass: 321.04351960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 57.3Ų
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